2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Overview
Description
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that contains both imidazole and triazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a bromine atom and an amino group, makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,5-triazine with a brominated imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amino group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-f][1,2,4]triazin-4-one derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The amino and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or nucleic acids. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-imidazo[2,1-f][1,2,4]triazin-4-one:
7-Bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one: Lacks the amino group, which influences its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to the presence of both an amino group and a bromine atom. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-7-bromo-3H-imidazo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O/c6-2-1-8-3-4(12)9-5(7)10-11(2)3/h1H,(H3,7,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIKKFSKRJMHNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=O)NC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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